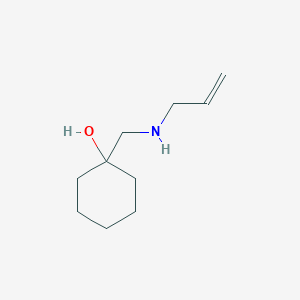

1-((Allylamino)methyl)cyclohexan-1-ol

Description

1-((Allylamino)methyl)cyclohexan-1-ol is a cyclohexanol derivative featuring an allylamino-methyl substituent at the 1-position of the cyclohexane ring.

Properties

Molecular Formula |

C10H19NO |

|---|---|

Molecular Weight |

169.26 g/mol |

IUPAC Name |

1-[(prop-2-enylamino)methyl]cyclohexan-1-ol |

InChI |

InChI=1S/C10H19NO/c1-2-8-11-9-10(12)6-4-3-5-7-10/h2,11-12H,1,3-9H2 |

InChI Key |

DGFRALJHYRAJLO-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC1(CCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Allylamino)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with allylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the intermediate imine formed during the reaction . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-((Allylamino)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The allylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various cyclohexanone derivatives, amine derivatives, and substituted cyclohexanols .

Scientific Research Applications

1-((Allylamino)methyl)cyclohexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-((Allylamino)methyl)cyclohexan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the allylamino group can participate in nucleophilic and electrophilic interactions. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

Key structural analogs differ in the amine substituent and additional functional groups on the cyclohexanol ring. Below is a comparative analysis:

Conformational Analysis

The cyclohexanol ring adopts a chair conformation, with substituents influencing equatorial or axial orientations. Studies on 1-methylcyclohexanol (, Refs. 23–24) demonstrate that bulky substituents favor equatorial positions to minimize 1,3-diaxial strain. For this compound, the allylamino-methyl group likely occupies an equatorial position, similar to tramadol’s dimethylamino-methyl group . In contrast, the trifluoromethyl group in trans-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol may impose greater steric hindrance, altering ring dynamics .

Analgesic Activity

Tramadol (a structural analog) exhibits µ-opioid receptor affinity and serotonin/norepinephrine reuptake inhibition, with the trans-(+)-isomer showing 1/3 the potency of morphine in preclinical models . The absence of a methoxyphenyl group in this compound suggests divergent pharmacological targets, though its allylamino group may confer unique receptor interactions.

Key Research Findings

- Stereochemical Impact: Tramadol’s trans-(+)-isomer is significantly more potent than its cis- or (-)-counterparts . For this compound, enantiomer separation and activity profiling remain unexplored in the provided evidence.

- Lipophilicity and Bioavailability: The trifluoromethyl group in trans-2-(Dibenzylamino)-1-(trifluoromethyl)cyclohexan-1-ol enhances membrane permeability compared to allylamino or piperidinyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.